molecular formula C11H15ClN2O B1520812 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride CAS No. 1236262-07-9

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride

Cat. No. B1520812
M. Wt: 226.7 g/mol
InChI Key: RMRGKSSRCKOMRL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, also known as Ethanone, is a chemical compound with the CAS Number: 1220036-34-9 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular formula of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride is C10H13ClN2O . The molecular weight is 212.6760 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Reactions : One study explored the amine-induced rearrangements of related compounds, proposing a pseudo-Favorskii mechanism. This research could be relevant for understanding the chemical behavior of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride in various reactions (Sanchez & Parcell, 1990).

  • Corrosion Inhibition : A study on Schiff bases derived from L-Tryptophan, closely related to the compound , demonstrated their effectiveness in inhibiting corrosion of stainless steel in acidic environments. This indicates potential applications in materials science and engineering (Vikneshvaran & Velmathi, 2017).

  • Antimicrobial Activity : Schiff bases derived from similar compounds have shown remarkable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Spectroscopic Analysis : The vibrational analysis and structural implications of H-bonding in related compounds were studied, which could provide insights into the molecular structure and interactions of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride (Fausto, Cacela, & Duarte, 2000).

  • Pharmaceutical Synthesis : The synthesis of isotopomers of closely related compounds could inform methods for producing labeled versions of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, useful in pharmaceutical research (Iida, Nakajima, & Kajiwara, 2008).

  • Catalysis in Drug Synthesis : Research on the asymmetric transfer hydrogenation of heteroaromatic ketones, similar to the compound , could be relevant for its potential role in synthesizing pharmaceutical drugs (Buitrago et al., 2012).

  • Polymorphism in Pharmaceuticals : The study of polymorphism in similar compounds, like bupropion hydrochloride, is crucial in understanding the physical properties and stability of pharmaceuticals, which could be applicable to 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride (Maccaroni et al., 2012).

  • Biochemical Applications : The synthesis and characterization of heterocyclic derivatives through the oxidation of related compounds suggest potential biochemical applications and avenues for further chemical modifications (Peyrot et al., 2001).

Safety And Hazards

The safety data sheet for 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride suggests that it should be handled with care. In case of exposure, it is advised to consult a physician and show the safety data sheet to the doctor in attendance .

properties

IUPAC Name

2-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRGKSSRCKOMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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